(E)-Cyclododecene
Overview
Description
(E)-Cyclododecene is an organic compound with the molecular formula C₁₂H₂₂ It is a cyclic alkene with a twelve-membered ring and a trans double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Cyclododecene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclododecatriene. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions to selectively hydrogenate the triene to the desired this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the cyclization of dodecane derivatives. This method involves the use of strong acids or bases to induce cyclization, followed by purification steps to isolate the desired product. The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (E)-Cyclododecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone or cyclododecanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclododecane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating.
Reduction: Hydrogen gas with a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: Cyclododecanone, cyclododecanol.
Reduction: Cyclododecane.
Substitution: Halogenated cyclododecenes.
Scientific Research Applications
(E)-Cyclododecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and specialty chemicals.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a building block for bioactive molecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of lubricants, plasticizers, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-cyclododecene in chemical reactions involves the interaction of its double bond with various reagents. The trans configuration of the double bond influences its reactivity, making it more selective in certain reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Cyclododecane: A saturated analogue with similar ring size but lacking the double bond.
Cyclododecatriene: A triene with three double bonds, used as a precursor in the synthesis of (E)-cyclododecene.
Cyclooctene: A smaller cyclic alkene with an eight-membered ring and a single double bond.
Uniqueness: this compound is unique due to its twelve-membered ring and trans double bond, which confer distinct reactivity and stability compared to its analogues. Its specific structure allows for selective reactions that are not possible with smaller or more saturated rings.
Properties
IUPAC Name |
cyclododecene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPABJGVBDSCIT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC/C=C/CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27056-69-5 | |
Record name | Cyclododecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27056-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclododecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1486-75-5, 1501-82-2 | |
Record name | trans-Cyclododecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1501-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the structural difference between cis- and trans-cyclododecene?
A: Both cis- and trans-cyclododecene share the same molecular formula (C12H22) and are structural isomers. The key difference lies in the orientation of the hydrogen atoms attached to the double bond carbons. In cis-cyclododecene, these hydrogens are on the same side of the double bond, leading to a bent structure. In contrast, trans-cyclododecene, also known as (E)-cyclododecene, has hydrogens on opposite sides of the double bond, resulting in a less strained, more linear conformation. [, ]
Q2: How does the trans configuration impact the reactivity of cyclododecene?
A: The trans configuration significantly influences the reactivity of cyclododecene. For instance, during the rhodium(I)-catalyzed dehydrogenative monoborylation reaction with diboron pinacol ester ((BPin)2), only the cis isomer reacts, leaving trans-cyclododecene untouched. [] This selectivity highlights the importance of the double bond geometry in catalytic reactions.
Q3: How does the telluroxide elimination reaction differ for trans-cyclododecene compared to other cyclic systems?
A: Telluroxide elimination from sec-alkyl phenyl tellurium dibromides usually yields a mixture of olefins, allylic alcohols, and ethers. Interestingly, for the cyclododecyl system, only trans-cyclododecene is formed as the olefin product. This contrasts with the selenoxide elimination, which produces a 1:1 mixture of cis and trans isomers. []
Q4: What is known about the conformational flexibility of trans-cyclododecene?
A: Dynamic NMR spectroscopy and computational methods have been employed to study the conformation of trans-cyclododecene. At low temperatures (-164.5 °C), the 13C NMR spectrum revealed seven peaks for the olefinic carbons, suggesting the presence of multiple conformations. Computational studies using MM2 and MM3 force fields further supported this, identifying several low-energy conformations. []
Q5: Are there any studies on the polymerization of trans-cyclododecene?
A: While the provided abstracts don't specifically focus on the polymerization of pure trans-cyclododecene, research indicates that a mixture of cis/trans-cyclododecene can undergo ring-opening metathesis polymerization (ROMP). This reaction, catalyzed by tungsten or molybdenum salts and organoaluminum compounds, yields a linear, unsaturated polymer called trans-polyalkenamer. []
Q6: How does the hydrogenation of trans-cyclododecene over metal catalysts proceed?
A: Studies on the hydrogenation of both cis- and trans-cyclododecene over metal catalysts provide insights into the mechanism of this reaction. While the abstracts don't detail specific results for trans-cyclododecene, they highlight the debate surrounding cis vs. trans addition of hydrogen on the double bond. This research emphasizes the complexities of surface-catalyzed reactions and the challenges in identifying reaction intermediates. []
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